Product packaging for B(a)P-N(2)-Gua(Cat. No.:CAS No. 60653-69-2)

B(a)P-N(2)-Gua

Cat. No.: B14616124
CAS No.: 60653-69-2
M. Wt: 585.6 g/mol
InChI Key: HXNFUTRJOFCAIQ-ROIICUITSA-N
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Description

B(a)P-N(2)-Gua is a specific DNA adduct formed by the covalent binding of the (+)-anti-diol epoxide metabolite of the environmental pollutant and potent carcinogen Benzo[a]pyrene (BP) to the guanine base in DNA. This well-characterized adduct is a critical tool for studying the mechanisms of mutagenesis and carcinogenesis induced by polycyclic aromatic hydrocarbons. Research indicates that this adduct induces mutations primarily through base substitutions, and its mutagenic specificity and frequency are intensely studied to understand the relationship between DNA adduct conformation, repair, and ultimate mutational outcomes . The complexity of the mutagenic specificity is likely influenced by adduct conformational polymorphism, rather than being significantly mediated by apurinic (AP) sites . This compound is essential for researchers investigating DNA damage, repair pathways, and the molecular origins of cancer, providing a defined chemical entity for constructing site-specifically modified DNA substrates for biochemical and structural studies . This compound is For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H27N5O8 B14616124 B(a)P-N(2)-Gua CAS No. 60653-69-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60653-69-2

Molecular Formula

C30H27N5O8

Molecular Weight

585.6 g/mol

IUPAC Name

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[[(7R,8S,9R,10S)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyren-10-yl]amino]-1H-purin-6-one

InChI

InChI=1S/C30H27N5O8/c36-9-16-23(38)26(41)29(43-16)35-10-31-21-27(35)33-30(34-28(21)42)32-20-19-14-7-6-12-3-1-2-11-4-5-13(18(14)17(11)12)8-15(19)22(37)25(40)24(20)39/h1-8,10,16,20,22-26,29,36-41H,9H2,(H2,32,33,34,42)/t16-,20+,22-,23-,24-,25+,26-,29-/m1/s1

InChI Key

HXNFUTRJOFCAIQ-ROIICUITSA-N

Isomeric SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4[C@@H]([C@H]([C@H]([C@@H]5O)O)O)NC6=NC7=C(C(=O)N6)N=CN7[C@H]8[C@@H]([C@@H]([C@H](O8)CO)O)O)C=C2

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(C(C(C5O)O)O)NC6=NC7=C(C(=O)N6)N=CN7C8C(C(C(O8)CO)O)O)C=C2

Origin of Product

United States

Molecular Pathways of B a P N 2 Gua Formation and Biotransformation

Metabolic Activation of Benzo[a]pyrene (B130552) to Reactive Intermediates

Benzo[a]pyrene, a ubiquitous environmental pollutant, requires metabolic activation to exert its carcinogenic effects. mdpi.comnih.gov This activation is primarily catalyzed by a family of enzymes known as cytochrome P450s (CYPs), which transform B(a)P into reactive electrophilic species. nih.govoup.com

Role of Cytochrome P450 Enzymes (CYP1A1, CYP1A2, CYP1B1) in Benzo[a]pyrene Epoxidation

The initial and rate-limiting step in the metabolic activation of B(a)P is its oxidation by cytochrome P450 enzymes. nih.govoup.com Specifically, CYP1A1 and CYP1B1 are the principal enzymes involved in this process. oup.comoup.comacs.org These enzymes catalyze the epoxidation of B(a)P, leading to the formation of B(a)P-7,8-epoxide. oup.com While CYP1A1 and CYP1B1 are considered the major players, other CYPs, including CYP1A2, can also contribute to B(a)P metabolism, although their role in the formation of the critical B(a)P-7,8-dihydrodiol precursor is considered minor. nih.govacs.orgatsjournals.org

The expression of these enzymes, particularly CYP1A1 and CYP1B1, is regulated by the aryl hydrocarbon receptor (AHR). oup.comatsjournals.org The binding of B(a)P to the AHR induces the expression of these metabolizing enzymes, a key step in its own activation. oup.com While in vitro studies consistently highlight the role of CYP1A1 and CYP1B1 in activating B(a)P, the in vivo reality is more complex, with these enzymes also playing a role in detoxification pathways. oup.comatsjournals.org

Here is a data table summarizing the primary roles of these enzymes in B(a)P metabolism:

EnzymePrimary Role in B(a)P MetabolismKey Findings
CYP1A1 Catalyzes the initial oxidation of B(a)P to B(a)P-7,8-epoxide and the subsequent epoxidation of B(a)P-7,8-dihydrodiol to BPDE. nih.govoup.comatsjournals.orgConsidered a major enzyme in the bioactivation pathway of B(a)P. oup.comoup.com Its expression is induced by B(a)P via the AHR. oup.com
CYP1A2 Primarily a hepatic enzyme with some studies showing partial oxidation of B(a)P, though its role is debated. nih.govatsjournals.orgSome research indicates it is less effective in B(a)P hydroxylation compared to CYP1A1 and CYP1B1. nih.gov
CYP1B1 Works in conjunction with CYP1A1 to catalyze the formation of B(a)P-7,8-epoxide and its further activation. oup.comoup.comPlays a significant role in the bioactivation pathway. oup.com

Formation of Benzo[a]pyrene Diol Epoxide (BPDE) Stereoisomers

Following the initial epoxidation, the resulting B(a)P-7,8-epoxide is hydrolyzed by the enzyme epoxide hydrolase to form B(a)P-7,8-dihydrodiol. oup.comoup.com This dihydrodiol is then the substrate for a second epoxidation reaction, again catalyzed by CYP1A1 and CYP1B1, which yields the ultimate carcinogenic metabolite, benzo[a]pyrene diol epoxide (BPDE). nih.govoup.com

BPDE can exist as four different stereoisomers due to the relative orientation of the epoxide and hydroxyl groups. acs.org These are (+)-anti-BPDE, (-)-anti-BPDE, (+)-syn-BPDE, and (-)-syn-BPDE. The "anti" and "syn" descriptors refer to whether the epoxide oxygen is on the opposite or same side of the plane of the pyrene (B120774) ring system as the benzylic hydroxyl group. The (+) and (-) designations refer to the enantiomeric form. The most mutagenic and carcinogenic of these stereoisomers is generally considered to be (+)-anti-BPDE. acs.org

Chemical Reaction Mechanisms Leading to B(a)P-N(2)-Gua Adduct Formation

The highly reactive electrophilic epoxide ring of BPDE is susceptible to nucleophilic attack by DNA bases. This covalent binding event results in the formation of a DNA adduct, a critical step in the initiation of chemical carcinogenesis. rsc.org

N2-Position of Guanine (B1146940) as a Primary Nucleophilic Site for Adduction

While BPDE can react with other DNA bases, the primary site of adduction is the exocyclic N2-amino group of guanine. mdpi.comcuni.cz The N7 position of guanine is generally the most nucleophilic site in DNA. nih.govnih.gov However, in the case of BPDE, steric factors and the ability of the polycyclic aromatic hydrocarbon to intercalate into the DNA double helix direct the reaction towards the N2 position of guanine, which is located in the minor groove of the DNA. cuni.cznih.gov This preferential binding results in the formation of the 10-(deoxyguanosin-N2-yl)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene (dG-N2-BPDE) adduct. mdpi.comnih.gov

Stereochemical Aspects of Adduct Formation (e.g., anti- and cis-addition)

The reaction between BPDE and the N2 of guanine can proceed through two different stereochemical pathways: anti-addition or syn-addition (often referred to as cis-addition in this context). acs.orgmasterorganicchemistry.com

Anti-addition occurs when the nucleophile (the N2 of guanine) attacks the epoxide from the face opposite to the epoxide oxygen. masterorganicchemistry.comutexas.edu

Syn-addition (or cis-addition) occurs when the nucleophile attacks from the same face as the epoxide oxygen. masterorganicchemistry.comutexas.edu

The major adduct formed in DNA is the (+)-trans-N2-BPDE-dG, which results from the trans opening of the epoxide ring of (+)-anti-BPDE upon nucleophilic attack by the N2 of guanine. acs.orgnih.gov However, cis addition products are also formed. acs.org The stereochemistry of the adduct can significantly influence its biological consequences, with cis adducts sometimes being more mutagenic than their trans counterparts. acs.org

Here is a data table summarizing the stereochemical outcomes:

Adduct TypeDescriptionPrecursor BPDE StereoisomerSignificance
(+)-trans-N2-BPDE-dG Results from anti-addition of the N2 of guanine to the C-10 position of (+)-anti-BPDE. acs.orgnih.gov(+)-anti-BPDEThe major adduct formed in DNA. acs.orgnih.gov
(-)-trans-N2-BPDE-dG Results from anti-addition to (-)-anti-BPDE. nih.gov(-)-anti-BPDEA minor adduct. nih.gov
(+)-cis-N2-BPDE-dG Results from syn (cis)-addition to (+)-anti-BPDE. acs.orgnih.gov(+)-anti-BPDEA minor adduct, but cis adducts can have higher mutagenicity. acs.orgnih.gov
(-)-cis-N2-BPDE-dG Results from syn (cis)-addition to (-)-anti-BPDE. nih.gov(-)-anti-BPDEA minor adduct. nih.gov

Influence of DNA Sequence Context on Adduct Formation Specificity

The formation of this compound adducts does not occur randomly throughout the genome. The local DNA sequence context significantly influences the rate and specificity of adduct formation. rsc.orgscispace.com This can lead to the formation of "hotspots" for adduction, which may correlate with mutational hotspots observed in certain genes, such as the p53 tumor suppressor gene. nih.govscispace.com

Several factors related to DNA sequence can affect adduction:

Neighboring bases: The identity of the bases flanking the target guanine can influence the efficiency of adduct formation. For instance, the presence of 5-methylcytosine (B146107) (MeC) at CG dinucleotides has been shown to enhance the reactivity of the paired guanine towards BPDE. nih.govoup.com This is thought to be due to favorable hydrophobic interactions between BPDE and the methyl group of 5-methylcytosine, which facilitates the formation of an intercalative complex, positioning the BPDE for attack by the guanine N2. oup.com

DNA conformation: The local three-dimensional structure of the DNA can create environments that are more or less favorable for BPDE intercalation and subsequent reaction.

Mutational hotspots: Studies have shown that BPDE preferentially binds to guanine residues at codons 157, 158, 248, and 273 of the p53 gene, which are known mutational hotspots in smoking-related lung cancers. nih.gov The formation of this compound adducts at these specific sites is consistent with the G-to-T transversion mutations frequently observed in these tumors. nih.gov

The DNA sequence can also influence the ratio of the different stereoisomeric adducts formed. For example, at sites of inefficient adduction, the relative yields of the minor stereoisomers may be elevated, whereas the major (+)-trans-BPDE adduct is even more dominant at frequently adducted sites. nih.gov

Structural and Conformational Elucidation of B a P N 2 Gua Adducts in Dna

Conformational Landscape of B(a)P-N(2)-Gua Adducts within Duplex DNA

The this compound adduct is not a static structure within the DNA duplex but rather exists in a dynamic equilibrium of multiple conformations. This conformational heterogeneity is influenced by various factors, including the stereochemistry of the adduct and the local DNA sequence context.

Multiple lines of experimental evidence support the existence of various conformations for the this compound adduct. Fluorescence spectroscopy studies have suggested that the (+)-trans-anti-B[a]P-N2-Gua adduct can adopt multiple conformations within duplex DNA, although this technique cannot definitively determine the specific structures. researchgate.netscispace.com Nuclear Magnetic Resonance (NMR) spectroscopy has provided more direct evidence. For instance, NMR studies of the (+)-trans-anti-B[a]P-N2-Gua adduct have revealed the presence of both major and minor conformations in the same oligonucleotide sequence. scispace.com While the major conformation often involves the pyrenyl moiety residing in the minor groove, the exact nature of the minor conformations can be challenging to fully characterize. researchgate.net

Molecular modeling and computational chemistry have also been instrumental in predicting the existence of multiple, energetically similar adduct structures. researchgate.net These computational approaches, such as simulated annealing, have helped to explore the potential conformational space of the adduct within a DNA duplex. researchgate.net

The concept of conformational complexity is not unique to B(a)P adducts. For example, the 2-aminofluorene-guanine adduct has been shown to exist in two dramatically different conformations with nearly identical energies. researchgate.net This growing body of evidence strongly suggests that the conformational landscape of a single DNA adduct can be complex and is likely a key factor in its biological consequences. researchgate.netnih.gov

The stereochemistry of the diol epoxide precursor to the this compound adduct plays a crucial role in determining the resulting conformational preferences within the DNA duplex. Different stereoisomers of the B(a)P-N(2)-dG adduct lead to distinct dominant structures as observed by NMR. researchgate.netoup.com For example, studies on four stereoisomers of B(a)P–N2-dG in an identical sequence context revealed that each adopted a different conformation. oup.com

The orientation of the bulky polycyclic aromatic hydrocarbon (PAH) residue is a key determinant. Adducts with an S absolute configuration at the linkage site tend to orient the PAH moiety toward the 5'-side of the modified guanine (B1146940), while those with an R-stereochemistry orient it toward the 3'-side. acs.org This directional preference, dictated by stereochemistry, significantly influences the interaction of the adduct with the DNA helix and the resulting structural perturbations. acs.orgnih.gov

Interestingly, while stereochemistry has a profound impact on the specific conformation, its influence on the ultimate mutagenic outcome can be less pronounced than that of the surrounding DNA sequence context. oup.com This suggests a complex interplay where the inherent conformational possibilities dictated by stereochemistry are further modulated by the local DNA environment.

Structural Perturbations of the DNA Double Helix Induced by this compound

The presence of the bulky this compound adduct inevitably leads to significant distortions of the DNA double helix. These perturbations can be localized to the immediate vicinity of the adduct or can propagate to more distant regions of the DNA.

A primary consequence of this compound adduction is localized distortion of the DNA helix. researchgate.net In many cases, the bulky pyrene (B120774) ring of the adduct resides in the minor groove of the DNA. researchgate.net However, depending on the specific stereochemistry and sequence context, the adduct can also intercalate between base pairs. acs.orgnih.gov

Intercalation can occur in different modes. In some instances, the aromatic rings of the B(a)P moiety insert between adjacent base pairs, a phenomenon known as classical intercalation, which may or may not disrupt the Watson-Crick hydrogen bonding of the modified base pair. nih.gov Another possibility is base-displaced intercalation, where both the modified guanine and its partner cytosine are displaced from the helical stack to accommodate the intercalated PAH. acs.org For example, the (+)- and (-)-cis-B[a]PDE-N2–dG adducts have been shown to cause base-displaced intercalation. acs.org

The size and shape of the PAH ring system are critical factors. For instance, the larger dibenzo[a,l]pyrene (B127179) (DB[a,l]P), when forming an N(2)-dG adduct, can intercalate from the minor groove, leading to a rupture of the Watson-Crick base pairing at the lesion site. nih.gov This contrasts with the stereochemically similar but smaller B(a)P-dG adduct, which tends to reside in the minor groove without causing such a drastic disruption. nih.gov These localized distortions are recognized by the cellular DNA repair machinery, such as the nucleotide excision repair (NER) system. nih.govnyu.edu

The formation of a this compound adduct induces significant changes in the local helical parameters of the DNA. NMR and molecular dynamics studies have revealed alterations in base stacking, which is a key stabilizing force in the DNA double helix. researchgate.netnih.gov The presence of the adduct can disrupt the normal stacking interactions between the modified base and its neighbors. acs.org For example, in a 5′- ··· CGG* C ··· sequence, the 5′-flanking G · C base pair can become severely untwisted. researchgate.net

The following table summarizes the impact of this compound adduction on select DNA helical parameters, based on findings from various studies.

Helical ParameterObserved AlterationConsequence
Base Stacking Disrupted at and near the adduct site. acs.orgWeakening of the helical structure.
Twist Severe untwisting of flanking base pairs. researchgate.netLocalized unwinding of the DNA.
Groove Width Widening of the minor groove. nih.govresearchgate.netAltered accessibility for DNA binding proteins.
Bending Induction of a bend in the DNA helix. researchgate.netGlobal distortion of the DNA molecule.

Studies on other bulky adducts, such as those derived from aminofluorene, have shown that conformational heterogeneity at the lesion site can affect the function of DNA polymerases at positions remote from the replication fork. nih.gov This suggests a model of long-range DNA-protein interactions, where the adduct-induced conformational changes are propagated along the DNA, influencing the binding and activity of proteins at a distance. nih.gov While more research is needed specifically on the long-range effects of this compound, the existing data on similar lesions point towards the potential for such distal structural consequences.

Molecular Mechanisms of B a P N 2 Gua Genotoxicity and Mutagenesis

Mutational Spectra Induced by B(a)P-N(2)-Gua Adducts

This compound adducts are known to induce a range of mutations, with a notable prevalence of specific base substitutions. The pattern of these mutations is not random and can be influenced by several factors, including the stereochemistry of the adduct and the local DNA sequence.

Studies in various systems, including Escherichia coli and mammalian cells, have consistently shown that this compound adducts predominantly cause G to T transversions. nih.govoup.com For instance, in E. coli, G:C→T:A mutations can account for a significant portion of the mutational spectrum, with one study reporting this transversion at 57% of mutations at G:C base pairs. oup.com G:C→A:T transitions and G:C→C:G transversions are also significant, occurring at frequencies of 23% and 20%, respectively. oup.com

The stereochemistry of the B(a)P diol epoxide plays a role in the resulting adduct's mutagenicity. However, research indicates that while different stereoisomers of B(a)P-N(2)-dG adopt varied conformations in the DNA duplex, they can all lead to a predominance of G→T mutations. nih.gov This suggests that the conformational flexibility of the adduct within the DNA is a critical factor in determining the mutational outcome. nih.gov

Mutation Type Frequency in E. coli (%)
G:C→T:A57
G:C→A:T23
G:C→C:G20

The DNA sequence immediately surrounding the this compound adduct has a profound impact on the mutational patterns observed. nih.govoup.comnih.gov The local sequence context can influence the conformation of the adduct, the efficiency of DNA repair, and the fidelity of translesion synthesis by DNA polymerases. For example, 5'-TG sequences have been observed to have a higher proportion of G→T mutations compared to 5'-CG, 5'-GG, or 5'-AG sequences for the major [+ta]-B[a]P-N(2)-dG adduct. oup.com This suggests that the base 5' to the adducted guanine (B1146940) can modulate the type of mutation that occurs.

The influence of sequence context extends to the susceptibility of certain genomic regions to B(a)P-induced mutations. For instance, within the K-ras proto-oncogene, the majority of N(2)-BPDE-dG adducts form at the first position of codon 12 (GGT), which is consistent with the high frequency of G→T transversions observed at this site in smoking-induced lung cancer. nih.gov This highlights how the interplay between adduct formation and sequence context can lead to mutational hotspots in critical genes. nih.gov

Mutagenesis induced by DNA adducts can be categorized as targeted, occurring directly at the site of the lesion, or untargeted, occurring elsewhere in the genome. A related concept is semi-targeted mutagenesis, where mutations occur near the lesion but not directly at the adducted base. While the primary mutagenic effect of this compound is targeted, leading to substitutions at the adducted guanine, the surrounding sequence context can influence the precise nature of these events. The concept of semi-targeted analysis in metabolomics, which allows for both quantification of known compounds and discovery of new ones, provides a useful analogy for considering the broader impact of a DNA lesion. arome-science.comfuturelearn.comamericanpharmaceuticalreview.commetabolon.comnih.gov Just as semi-targeted metabolomics captures both expected and unexpected metabolic changes, the cellular response to a this compound adduct can involve both direct miscoding at the lesion and potentially other nearby genetic alterations.

Interactions with DNA Replication Fidelity

The persistence of this compound adducts during DNA replication presents a significant challenge to the cellular machinery. High-fidelity replicative DNA polymerases are typically blocked by such bulky lesions. nih.govnih.gov To overcome this blockage and complete replication, cells employ specialized translesion synthesis (TLS) polymerases.

Y-family DNA polymerases are a key class of enzymes involved in bypassing bulky DNA adducts like this compound. nih.gov These polymerases have more open and flexible active sites compared to replicative polymerases, allowing them to accommodate distorted DNA templates. nih.gov In E. coli, SOS-inducible DNA polymerases such as Pol II, Pol IV (a Y-family polymerase), and Pol V are involved in the bypass of B(a)P adducts. embopress.orgnih.gov Specifically, both Pol IV and Pol V are required for error-free and -1 frameshift translesion synthesis at a this compound adduct. embopress.org

In human cells, several Y-family polymerases, including Pol η, Pol κ, and Pol ι, can bypass bulky adducts. nyu.edumdpi.comescholarship.orgescholarship.org Studies have shown that human Pol κ can effectively bypass stereoisomeric (+)- and (-)-trans-guanine adducts of B(a)P. nyu.edu The choice of polymerase and its efficiency can be influenced by the specific stereochemistry of the adduct. nyu.edu The ability of these specialized polymerases to replicate past the damaged template, albeit often with reduced fidelity, is a critical mechanism of DNA damage tolerance. nih.gov

The mutations induced by this compound adducts arise from the error-prone nature of translesion synthesis. These mutations can occur through two primary mechanisms: mis-informational and non-informational.

In a mis-informational mechanism , the adducted guanine retains some of its base-pairing ability, but it is altered in a way that it preferentially pairs with an incorrect nucleotide. For the this compound adduct, the adoption of a syn conformation (as opposed to the usual anti conformation) of the damaged guanine has been proposed to facilitate the insertion of adenine (B156593) opposite the lesion, leading to G→T transversions. nih.gov This altered conformation places the bulky B(a)P moiety in a less disruptive position within the polymerase active site, allowing for nucleotide incorporation, albeit incorrectly. nih.gov

In a non-informational mechanism , the adduct completely blocks the replicative polymerase and the damaged base provides no coding information. In this scenario, a specialized TLS polymerase may insert a nucleotide according to its own intrinsic preference, often referred to as the "A-rule" where adenine is preferentially incorporated opposite non-instructional lesions.

The interplay between the adduct's conformation, the specific TLS polymerase involved, and the local DNA sequence context ultimately determines the likelihood and type of mutation that will be fixed in the genome. nih.govoup.comnih.gov

Preclinical Genotoxicity Assessment of this compound

The preclinical assessment of the genotoxicity of this compound, a major DNA adduct formed from the metabolic activation of benzo[a]pyrene (B130552) (B(a)P), is critical for understanding its role in chemical carcinogenesis. This evaluation involves a range of in vitro and in vivo models designed to detect DNA damage and mutations.

In Vitro Plasmid-Based Mutagenesis Assays (e.g., Escherichia coli systems)

In vitro plasmid-based assays using bacterial systems like Escherichia coli are powerful tools for dissecting the mutagenic potential of specific DNA lesions. In these assays, a single, site-specific adduct like (+)-anti-B(a)P-N(2)-Gua is incorporated into a plasmid vector, which is then introduced into E. coli. The replication and repair of the plasmid within the bacterial host reveal the frequency and types of mutations induced by the adduct.

One key study introduced the (+)-anti-B(a)P-N(2)-Gua adduct into the pUC19 plasmid and transformed it into E. coli strains with varying DNA repair capacities. The primary mutation observed was a G→T transversion. nih.gov The mutation frequency was found to be dependent on the status of the bacterial SOS response, a global response to DNA damage that involves error-prone DNA polymerases, and the Uvr nucleotide excision repair (NER) system.

The mutation frequency of the adduct was significantly higher when the SOS response was induced, indicating that the lesion is bypassed by error-prone polymerases. nih.gov Furthermore, in a Uvr- background, where the primary pathway for removing bulky adducts is deficient, the mutation frequency increased substantially. nih.gov These findings demonstrate that this compound is a mutagenic lesion in this system and that its mutagenic potential is modulated by cellular DNA repair and damage tolerance pathways. nih.gov

Mutation Frequency of (+)-anti-B(a)P-N(2)-Gua in E. coli Plasmid Assay
E. coli Strain BackgroundSOS ResponseApproximate Mutation Frequency (%)
Uvr+Not Induced0.04
Uvr+Induced0.18
Uvr-Not Induced0.2
Uvr-Induced0.9

Cellular Genotoxicity Studies in Eukaryotic Models

Eukaryotic cell models are essential for assessing the genotoxicity of DNA adducts in a context that more closely resembles human physiology, including complex DNA repair mechanisms and cell cycle checkpoints. Studies often use the reactive precursor of the adduct, benzo[a]pyrene diolepoxide (BPDE), to induce the formation of this compound in situ within cultured mammalian cells.

Research using human lymphoblastoid TK6 cells has explored the relationship between BPDE-induced this compound adducts, their repair, and subsequent mutagenesis. nih.govresearchgate.net Following treatment with non-cytotoxic concentrations of BPDE, a linear dose-response relationship was observed for both the formation of this compound adducts and the frequency of mutations at the PIG-A gene. nih.govresearchgate.net This direct correlation underscores the role of this specific adduct as a primary pre-mutagenic lesion.

The kinetics of adduct removal are also a key area of investigation. In repair-proficient TK6 cells, the removal of this compound adducts occurs over time, primarily via the Nucleotide Excision Repair (NER) pathway. nih.govresearchgate.net Despite this repair activity, mutations still arise, suggesting that some adducts may persist through DNA replication or that the repair process is not completely efficient before the damage is fixed as a mutation. nih.gov Studies in other mammalian cells, such as Chinese hamster V79 cells, have further confirmed that the bay-region diol-epoxides of B(a)P are the major mutagenic metabolites responsible for genotoxicity. nih.govnih.govelsevierpure.comresearchgate.net

Repair of this compound Adducts in Human TK6 Cells
Time Post-TreatmentPercentage of Adducts Removed
8 hours~30%
24 hours~60%

In Vivo Genotoxicity and DNA Adduct Formation in Aquatic Biomonitoring Organisms (e.g., Mytilus galloprovincialis)

Aquatic organisms, such as the Mediterranean mussel Mytilus galloprovincialis, serve as valuable biomonitors for environmental genotoxins. Their ability to filter large volumes of water and accumulate pollutants makes them ideal for studying the in vivo formation and effects of DNA adducts from compounds like B(a)P.

When mussels are exposed to B(a)P, their metabolic systems activate the compound, leading to the formation of bulky DNA adducts, including this compound. nih.govnih.gov Studies have shown a dose-dependent and time-dependent increase in the levels of these DNA adducts in various tissues, particularly the gills and digestive gland. nih.govnih.govoup.com Positive correlations have been established between the concentration of B(a)P in the tissues and the total level of DNA adducts. nih.govnih.gov

These in vivo models also allow for the study of DNA repair in a whole-organism context. Following the cessation of exposure, a depuration period shows a gradual decrease in DNA adduct levels, indicating active DNA repair mechanisms. nih.govnih.gov The analysis of DNA adducts in sentinel species like Mytilus galloprovincialis confirms the genotoxic potential of B(a)P in a complex biological system and provides a practical tool for monitoring environmental contamination by polycyclic aromatic hydrocarbons (PAHs). oup.com

Development and Application of 3D Tissue Models for Genotoxicity Testing

Three-dimensional (3D) tissue models represent a significant advancement in in vitro toxicology, offering a more physiologically relevant system compared to traditional 2D monocultures. nih.gov These models, such as liver spheroids constructed from cell lines like HepG2, better mimic the complex cell-cell interactions and metabolic capabilities of native tissues. researchgate.netnih.gov

For genotoxicity testing, 3D models have shown increased sensitivity to certain chemicals, including B(a)P. researchgate.net For instance, 3D liver spheroids often exhibit enhanced expression of metabolic enzymes (e.g., cytochrome P450s) compared to 2D cultures. This heightened metabolic competence allows for a more realistic activation of pro-carcinogens like B(a)P into their reactive forms, such as BPDE, leading to higher levels of DNA adduct formation and detectable genotoxicity. researchgate.net

Standard genotoxicity endpoints, including the micronucleus (MN) test for chromosomal damage and the Comet assay for DNA strand breaks, are being successfully adapted for use with 3D models. researchgate.netresearchgate.netnih.govaacrjournals.org The development and validation of these advanced models are part of a broader effort to improve the human relevance of preclinical genotoxicity testing and reduce reliance on animal assays. researchgate.netaacrjournals.org

Dna Repair Pathways and B a P N 2 Gua Adduct Processing

Nucleotide Excision Repair (NER) of B(a)P-N(2)-Gua Adducts

Nucleotide Excision Repair is a versatile and highly conserved DNA repair pathway responsible for removing a wide variety of bulky, helix-distorting DNA lesions, including those induced by UV radiation and chemical carcinogens like benzo[a]pyrene (B130552). wikipedia.orgbosterbio.com The NER machinery recognizes the structural distortion of the DNA double helix caused by the adduct, rather than the specific chemical nature of the lesion itself. nih.gov

The NER pathway in humans involves the coordinated action of more than 30 proteins and can be broadly divided into two sub-pathways: global genomic NER (GG-NER) and transcription-coupled NER (TC-NER). bosterbio.comnih.gov While both pathways converge to a common set of steps for adduct removal, they differ in their initial damage recognition strategy. wikipedia.orgnih.gov

Global Genomic NER (GG-NER): This pathway surveys the entire genome for bulky lesions. nih.gov The key damage sensor in GG-NER is the XPC-RAD23B-CETN2 complex. nih.gov This complex recognizes the helical distortion induced by the this compound adduct. nih.gov For certain lesions that cause less distortion, the DNA damage-binding protein (DDB) complex, consisting of DDB1 and DDB2 (also known as XPE), can facilitate recognition by XPC. nih.gov

Transcription-Coupled NER (TC-NER): This pathway specifically removes lesions from the transcribed strand of actively expressed genes. nih.gov The trigger for TC-NER is the stalling of the RNA polymerase II (RNAPII) complex at the site of the this compound adduct. nih.govnih.gov The stalled RNAPII is recognized by Cockayne syndrome B (CSB) protein, which then recruits other NER factors. nih.gov

Following initial damage recognition by either sub-pathway, the core NER machinery is assembled at the lesion site. This includes the multi-subunit transcription factor II H (TFIIH) complex, which contains the helicase proteins XPB and XPD that unwind the DNA around the adduct. nih.govyoutube.com XPA protein is then recruited to verify the damage, followed by the recruitment of the endonucleases XPG and ERCC1-XPF. youtube.com These endonucleases incise the damaged DNA strand on either side of the lesion, leading to the excision of a short oligonucleotide containing the this compound adduct. wikipedia.org The resulting gap is then filled in by DNA polymerases δ, ε, or κ, using the undamaged strand as a template, and the final nick is sealed by a DNA ligase. youtube.com

The efficiency of NER is not uniform for all bulky adducts and can be influenced by the specific stereochemistry of the adduct. nih.gov For instance, studies comparing the repair of different stereoisomers of BPDE-N(2)-dG adducts have shown that the (+)-cis-adducts are better substrates for NER in human cell extracts than the (+)-trans adducts. nih.gov The rate of NER is also dependent on the sub-pathway, with TC-NER generally being more rapid and efficient than GG-NER for lesions in actively transcribed genes. nih.gov

Relative NER Incision Efficiencies of B(a)P-dG Adducts in Different Sequence Contexts
Adduct and Sequence ContextRelative Incision Efficiency (%)Fold Difference
10R (+)-cis-anti-B[a]P-N2-dG in CGC-I100-
10S (+)-trans-anti-B[a]P-N2-dG in CGC-II~62.51.6-fold lower than (+)-cis in CGC-I
10S (+)-trans-anti-B[a]P-N2-dG in CGC-I~39~2.6-fold lower than (+)-cis in CG*C-I

This table is based on data presented in a study comparing the dual incision rates of different B[a]P-N2-dG adducts in human HeLa cell extracts. The incision efficiency of the 10R (+)-cis-anti-B[a]P-N2-dG adduct was set to 100% as a reference. nih.gov

The efficiency of NER is significantly influenced by the local DNA sequence surrounding the this compound adduct. nih.govoup.com This sequence context effect can be attributed to several factors, including the impact of neighboring bases on the local DNA structure and flexibility, which in turn affects the recognition of the lesion by the NER machinery. nih.gov For example, the same 10S (+)-trans-anti-B[a]P-N2-dG adduct is repaired with approximately 1.6-fold higher efficiency in a CGC-II sequence context compared to a CGC-I context, highlighting the influence of non-nearest neighbor base pairs. nih.gov

The structural properties of the DNA, such as bending and flexibility, which are influenced by the surrounding sequence, can modulate the accessibility of the adduct to the NER proteins. nih.gov The conformation of the adduct itself, whether it is intercalated into the DNA helix or resides in the minor groove, is also influenced by the sequence context and plays a crucial role in its recognition and subsequent repair. oup.com

Other DNA Repair Mechanisms Potentially Involved

While NER is the primary pathway for the removal of this compound, other DNA repair and tolerance mechanisms can be involved in the cellular response to this type of damage.

The Base Excision Repair (BER) pathway is primarily responsible for the removal of small, non-helix-distorting base lesions that arise from oxidation, deamination, and alkylation. nih.govyoutube.com The BER pathway is initiated by a DNA glycosylase that recognizes and excises the damaged base. youtube.com However, the active sites of DNA glycosylases are generally tailored to specific, non-bulky lesions, and they are typically unable to accommodate bulky adducts like this compound. wikipedia.org Therefore, BER is not considered a significant pathway for the direct removal of this compound adducts. While there is evidence of some overlap between BER and NER for certain oxidative lesions, the bulky and helix-distorting nature of this compound makes it an unsuitable substrate for BER. mdpi.comnih.gov

If a this compound adduct is not repaired by NER before the cell enters S-phase, the replication machinery may stall at the site of the lesion. To overcome this blockage and complete DNA replication, cells can employ a DNA damage tolerance mechanism known as Translesion Synthesis (TLS). TLS utilizes specialized, low-fidelity DNA polymerases that can insert a nucleotide opposite the damaged base, allowing the replication fork to proceed.

Several TLS polymerases, such as polymerase κ (kappa), have been shown to be capable of bypassing bulky N(2)-guanine adducts. While TLS allows for the completion of DNA replication, it is often an error-prone process. The nucleotide inserted opposite the this compound adduct may not be the correct one (cytosine), leading to the introduction of mutations in the daughter strand. nih.gov The efficiency and fidelity of TLS depend on the specific TLS polymerase involved and the nature of the DNA adduct. Therefore, while TLS serves as a critical mechanism to prevent the collapse of replication forks, it comes at the cost of an increased risk of mutagenesis.

Persistence and Biological Half-Life of this compound Adducts in Genomic DNA

The persistence of 10-oxo-7,8,9,10-tetrahydrobenzo[a]pyren-7-yl-N2-guanine (this compound) adducts within genomic DNA is a critical determinant of their mutagenic potential. The duration these adducts remain in the DNA is influenced by the efficiency of cellular DNA repair mechanisms, primarily the nucleotide excision repair (NER) pathway, as well as the chemical stability of the adduct itself.

Research has demonstrated that the removal of this compound adducts from DNA is not always complete and can vary depending on the tissue, species, and the initial level of DNA damage. In some instances, a biphasic repair pattern is observed, characterized by a rapid initial removal phase followed by a much slower removal of the remaining adducts. This suggests that some adducts may be more accessible to repair enzymes than others, or that the repair capacity of the cell can become saturated at high damage levels.

Studies in rodent models have shown tissue-specific differences in the persistence of these adducts. For example, in mice, a significant portion of B(a)P-derived DNA adducts can persist in tissues like the lung and brain for extended periods. In contrast, other tissues may exhibit more efficient repair and clearance.

In human cells, the repair kinetics of this compound adducts have been investigated in various cell lines. For instance, in human TK6 lymphoblastoid cells, a time-dependent removal of these adducts has been observed following exposure to benzo[a]pyrene diol epoxide (BPDE), the ultimate carcinogenic metabolite of benzo[a]pyrene. At non-cytotoxic concentrations, a significant portion of the induced adducts is repaired within 24 hours. Specifically, studies have shown that approximately 30% of this compound adducts are removed after 8 hours, with this increasing to about 60% after 24 hours. nih.gov The relative rate of repair appears to be consistent across different levels of initial damage in the low-dose range. nih.gov

The persistence of these adducts is a key factor in the initiation of carcinogenesis. If not repaired before DNA replication, the this compound adduct can cause DNA polymerase to misread the template strand, leading to mutations, particularly G to T transversions. The long-term persistence of even a small number of these adducts in critical genes of stem cells can lead to the accumulation of mutations and an increased risk of cancer development.

The following table summarizes findings from a study on the repair of BPDE-N2-dG adducts in human TK6 cells, illustrating the percentage of adducts remaining at different time points after exposure.

Time After Exposure (hours)Percentage of Adducts RepairedPercentage of Adducts Remaining
8~30%~70%
24~60%~40%

Advanced Analytical Methodologies for B a P N 2 Gua Adduct Detection and Quantification

Spectroscopic Approaches for Structural and Conformational Analysis

Spectroscopic methods are indispensable for elucidating the structural and conformational characteristics of B(a)P-N(2)-Gua adducts. These techniques provide insights into the electronic properties and three-dimensional arrangement of the adduct, which are crucial for understanding its biological implications.

Fluorescence spectroscopy is a highly sensitive technique for the detection of polycyclic aromatic hydrocarbon (PAH) adducts due to the inherent fluorescence of the pyrenyl moiety. The fluorescence emission spectra of B(a)P-DNA adducts are characterized by distinct vibronic bands. researchgate.net The local environment of the pyrenyl residue within the DNA helix influences the fluorescence properties, making it a sensitive probe for conformational studies. nih.gov

Research has shown that the fluorescence of B(a)P diol epoxide-DNA adducts exhibits broad, pyrene-like emission bands with maxima in the regions of 380–385 nm and 400–405 nm. researchgate.net For adducts of benzo[a]pyrene (B130552) diol epoxide (BPDE) with deoxyadenosine, fluorescence detection has been achieved using an excitation wavelength of 245 nm and monitoring the emission at 320 nm. The quantum yield for the (+)-trans B(a)P adduct has been determined to be 0.040, indicating a moderate fluorescence efficiency. nih.gov Synchronous fluorescence spectroscopy, where both excitation and emission monochromators are scanned simultaneously with a fixed wavelength interval, has also been employed to enhance the specificity of detection for benzo[a]pyrene-tetrols, which are hydrolysis products of the adducts. oup.com

Table 1: Fluorescence Properties of B(a)P-Related Adducts
CompoundExcitation Maximum (nm)Emission Maximum (nm)Quantum Yield (Φ)Reference
B(a)P Diol Epoxide-DNA AdductsNot specified~380-385 and ~400-405Not specified researchgate.net
(+)-trans B(a)P AdductNot specifiedNot specified0.040 nih.gov
B(a)P-dAdo Adducts245320Not specified mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed three-dimensional structural analysis of this compound adducts within DNA duplexes. Techniques such as 1D and 2D NMR, including Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), provide information on the spatial proximity of protons, allowing for the determination of the adduct's conformation and its impact on DNA structure. nih.gov

NMR studies have revealed that the stereochemistry of the B(a)P-N(2)-dG adduct significantly influences its conformation in DNA. Different stereoisomers can adopt distinct conformations, such as residing in the minor groove of the DNA or intercalating between base pairs, which can lead to significant distortion of the DNA helix. nih.gov For instance, in the case of a related dibenzo[a,l]pyrene-N(2)-dG adduct, NMR has been used to determine key torsion angles that define the adduct's orientation, including the glycosidic torsion angle (χ) and the torsion angles around the covalent linkage bond (α' and β'). nih.gov These detailed conformational insights are critical for understanding how these adducts interfere with DNA replication and repair processes.

Table 2: Representative Conformational Parameters of a Dibenzo[a,l]pyrene-N(2)-dG Adduct Determined by NMR
ParameterAverage Value (degrees)Conformational SignificanceReference
α' (C13-C14-N2-C2)154 ± 14Defines rotation around the C-N bond nih.gov
β' (C14-N2-C2-N1)110 ± 10Defines rotation around the N-C bond nih.gov
χ (O4'-C1'-N9-C4)328 ± 9Describes the orientation of the base relative to the sugar (anti domain) nih.gov
δ' (C15-C17-C20-C1)28 ± 4Indicates the non-planarity of the fjord region nih.gov

Mass Spectrometry (MS)-Based Methodologies

Mass spectrometry, particularly when coupled with liquid chromatography, has become the gold standard for the sensitive and specific identification and quantification of DNA adducts like this compound.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers exceptional selectivity and sensitivity for the analysis of this compound. This technique involves the chromatographic separation of the adduct from other components in a digested DNA sample, followed by its ionization and mass analysis. Tandem mass spectrometry (MS/MS) provides an additional layer of specificity by fragmenting the selected precursor ion of the adduct and detecting characteristic product ions. This process allows for unambiguous identification and accurate quantification, often using isotopically labeled internal standards.

The fragmentation of B(a)P-DNA adducts in MS/MS typically involves the cleavage of the glycosidic bond, resulting in the neutral loss of the deoxyribose sugar and the formation of a protonated purine (B94841) adduct ion. nih.gov For example, in the analysis of a BPDE-deoxyadenosine adduct, the protonated precursor ion at m/z 554 was selected and fragmented to yield characteristic product ions. cdc.gov

Precursor ion scanning is a powerful MS technique for the targeted detection of compounds that share a common fragment ion. For DNA adducts, this often involves scanning for all precursor ions that lose a deoxyribose moiety upon fragmentation. nih.gov

Selected reaction monitoring (SRM), also known as multiple reaction monitoring (MRM), is a highly specific and sensitive quantitative technique performed on a triple quadrupole mass spectrometer. wikipedia.org In an SRM experiment, the first quadrupole is set to select the precursor ion of the target adduct, which is then fragmented in the collision cell. The third quadrupole is then set to detect one or more specific product ions. forensicrti.org This high degree of specificity minimizes interferences from the complex biological matrix. For a related adduct, N7-(benzo[a]pyren-6-yl)guanine, the [M+H]+ ions at m/z 402 and 407 were monitored as precursor ions, with a common fragment ion at m/z 252 used for quantification.

Table 3: Representative LC-MS/MS Parameters for B(a)P-Related Adducts
AdductPrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
BPDE-N6-dAdo554 ([M+H]+)Characteristic fragments (not specified)Positive cdc.gov
BPDE-dGMP648 ([M-H]-)195 (deoxyribose-phosphate ion)Negative researchgate.net
N7-(benzo[a]pyren-6-yl)guanine402, 407 ([M+H]+)252Positive japsonline.com

Chromatographic Separation Techniques

Chromatographic separation is a critical step in the analysis of this compound, as it isolates the adduct from unmodified nucleosides and other interfering substances prior to detection. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most commonly employed technique for this purpose.

In RP-HPLC, a nonpolar stationary phase, typically a C18-modified silica, is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase. More hydrophobic compounds, such as the this compound adduct, are retained longer on the column. The mobile phase usually consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), often with a buffer to control the pH. A gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to effectively separate a wide range of compounds with different polarities. The separation of stereoisomers of BPDE-DNA adducts has been achieved using a combination of reversed-phase and ion-pair reversed-phase HPLC. oup.com

Table 4: Typical Chromatographic Conditions for B(a)P Adduct Separation
ParameterCondition
ColumnReversed-phase C18
Mobile PhaseGradient of acetonitrile or methanol in water
DetectionFluorescence or Mass Spectrometry
Key Separation PrincipleHydrophobic interactions

High-Performance Liquid Chromatography (HPLC) in Conjunction with Detection Systems

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of complex mixtures, including DNA adducts. ksu.edu.sa Its application to this compound involves the enzymatic hydrolysis of DNA to its constituent deoxynucleosides, followed by chromatographic separation. nih.gov The resolving power of HPLC allows for the separation of the this compound adduct from normal deoxynucleosides and other potential adducts. nih.gov

The choice of detection system is critical for achieving the required sensitivity and specificity. Common detectors used in conjunction with HPLC for this compound analysis include:

Fluorescence Detection: This is a highly sensitive method for polycyclic aromatic hydrocarbon (PAH) adducts like this compound, which are naturally fluorescent. The technique offers excellent sensitivity, with detection limits in the low femtomole range.

Electrochemical Detection (ECD): ECD provides high sensitivity and specificity for adducts that can be oxidized or reduced. nih.gov Many DNA adducts, including this compound, are electrochemically active, making this a viable detection method. nih.gov

Mass Spectrometry (MS): The coupling of HPLC with mass spectrometry (LC-MS) provides the highest level of specificity and sensitivity. This combination allows for the unambiguous identification and quantification of adducts based on their mass-to-charge ratio and fragmentation patterns. Recent advancements in high-resolution mass spectrometry have enabled the detection of this compound at levels as low as 1 adduct per 10^11 nucleotides in human lung tissue. researchgate.net

ParameterReversed-Phase HPLC with Fluorescence DetectionHPLC with Electrochemical DetectionHPLC-Mass Spectrometry (LC-MS)
Principle Separation based on hydrophobicity, detection of native fluorescence.Separation followed by detection of electrochemical activity. nih.govSeparation based on polarity, identification by mass-to-charge ratio. researchgate.net
Sensitivity High (fmol range).High (fmol range). nih.govVery High (amol range). researchgate.net
Specificity Moderate to High.High. nih.govVery High. researchgate.net
Sample Requirement Microgram quantities of DNA.Microgram quantities of DNA. nih.govMicrogram to nanogram quantities of DNA. researchgate.net

Immunoaffinity Chromatography for Sample Enrichment

Immunoaffinity chromatography (IAC) is a powerful technique used for the selective purification and concentration of target molecules from complex biological matrices. nih.gov This method utilizes antibodies that specifically recognize and bind to the this compound adduct. The basic steps of IAC for this compound enrichment include:

Immobilization: Monoclonal or polyclonal antibodies specific for this compound are covalently attached to a solid support matrix within a chromatography column.

Sample Loading: A solution containing the DNA hydrolysate is passed through the column.

Binding: The this compound adducts selectively bind to the immobilized antibodies.

Washing: Unbound components, such as normal deoxynucleosides and other cellular macromolecules, are washed away.

Elution: The purified this compound adducts are released from the antibodies by changing the pH or ionic strength of the buffer.

The enriched sample can then be analyzed by a sensitive analytical technique like HPLC with fluorescence detection or mass spectrometry. IAC significantly improves the detection limits of these methods by removing interfering substances and concentrating the adduct of interest.

Immunochemical Assays for Adduct Detection

Immunochemical assays are based on the highly specific binding interaction between an antibody and its antigen. These methods are valuable for the rapid screening of a large number of samples for the presence of this compound adducts.

Enzyme-Linked Immunosorbent Assay (ELISA) Development for this compound Adducts

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunochemical technique for detecting and quantifying antigens or antibodies. nih.gov For this compound detection, a competitive ELISA is often employed. nih.gov In this format, a known amount of this compound-coated plate competes with the this compound in the sample for binding to a limited amount of specific primary antibody. The amount of primary antibody bound to the plate is then detected using a secondary antibody conjugated to an enzyme. The signal produced is inversely proportional to the concentration of the this compound adduct in the sample.

ELISAs offer several advantages, including high throughput, relatively low cost, and the requirement for only small amounts of DNA. mdpi.com They are particularly useful for screening large populations in molecular epidemiology studies.

Radioimmunoassay (RIA) for Adduct Quantification

Radioimmunoassay (RIA) is another competitive binding assay that is highly sensitive for the quantification of this compound adducts. nih.gov The principle of RIA is similar to competitive ELISA, but it utilizes a radiolabeled antigen (tracer) instead of an enzyme-linked secondary antibody. revvity.com In the assay, the this compound in the sample competes with a known amount of radiolabeled this compound for binding to a limited amount of specific antibody. nih.gov After separation of the antibody-bound and free antigen, the radioactivity of the bound fraction is measured. The concentration of the adduct in the sample is determined by comparing the results to a standard curve. RIAs are capable of detecting as little as 2 picomoles of the adduct. nih.gov

Assay TypePrincipleKey Features
ELISA Competitive binding between sample adduct and enzyme-labeled adduct for a limited number of antibody binding sites. nih.govHigh throughput, non-radioactive, cost-effective. mdpi.com
RIA Competitive binding between sample adduct and radiolabeled adduct for a limited number of antibody binding sites. nih.govrevvity.comHigh sensitivity (picomole range), requires handling of radioactive materials. nih.gov

32P-Postlabeling Assay for DNA Adduct Detection

The 32P-postlabeling assay is an exceptionally sensitive method for the detection and quantification of a wide range of DNA adducts, including this compound. nih.gov The assay involves the following steps:

DNA Digestion: The DNA is enzymatically digested to 3'-mononucleotides.

Adduct Enrichment: The adducted nucleotides are often enriched to increase the sensitivity of the assay.

Radiolabeling: The 5'-hydroxyl group of the adducted nucleotides is radiolabeled with 32P from [γ-32P]ATP in a reaction catalyzed by T4 polynucleotide kinase.

Chromatographic Separation: The 32P-labeled adducts are separated by multidimensional thin-layer chromatography (TLC).

Detection and Quantification: The separated adducts are detected by autoradiography and quantified by measuring the amount of radioactivity.

The 32P-postlabeling assay is capable of detecting as few as one adduct in 10^9 to 10^10 normal nucleotides, making it one of the most sensitive methods available for DNA adduct analysis. nih.gov

Emerging Technologies for Adductomics Research (e.g., Nanopore Sequencing)

Recent advances in sequencing technologies are opening new avenues for the study of DNA adducts, a field referred to as "adductomics." Nanopore sequencing is a particularly promising technology that allows for the direct, real-time analysis of single DNA molecules. nanoporetech.com As a single strand of DNA passes through a protein nanopore, it causes characteristic disruptions in an ionic current. nih.gov The presence of a DNA adduct, such as this compound, alters this current in a unique way, allowing for its detection and identification at a specific location within the DNA sequence. semanticscholar.org

This technology offers several potential advantages over traditional methods:

Sequence Context: It provides information about the location of the adduct within a specific gene or genomic region, which is lost in methods that require DNA hydrolysis. nanoporetech.com

Direct Detection: It allows for the direct analysis of adducts without the need for labeling or amplification. nih.gov

High Throughput: It has the potential for high-throughput analysis of adducts across the entire genome.

While still an emerging technology in the field of adductomics, nanopore sequencing holds great promise for future studies on the formation, repair, and biological consequences of DNA adducts like this compound. nih.gov

TechnologyPrincipleAdvantages
32P-Postlabeling Assay Enzymatic labeling of adducted nucleotides with 32P followed by chromatographic separation. nih.govExtremely high sensitivity, applicable to a wide range of adducts. nih.gov
Nanopore Sequencing Detection of adducts based on their characteristic disruption of an ionic current as a single DNA strand passes through a nanopore. nih.govProvides sequence context, direct detection, potential for genome-wide analysis. nanoporetech.com

Adductomics and Molecular Biomarker Applications in B a P N 2 Gua Research

Principles and Technological Advances in DNA Adductomics

DNA adductomics is the comprehensive, global study of all DNA modifications, or adducts, within a biological system. researchgate.net First proposed in 2006, the field has rapidly evolved, largely due to significant progress in mass spectrometry techniques, especially tandem and multiple-stage mass spectrometry. researchgate.netnih.gov Liquid chromatography-mass spectrometry (LC-MS) based methods are currently the primary techniques utilized for practical DNA adductomic studies. researchgate.netnih.gov

The fundamental principle behind LC-MS-based DNA adductomics lies in a common fragmentation pattern. When subjected to collision-induced dissociation (CID), the ions of 2'-deoxynucleosides consistently lose a neutral deoxyribose (dR) fragment. nih.gov This characteristic neutral loss allows for the screening and identification of a wide range of DNA adducts, both known and unknown. nih.gov

Recent technological advancements have greatly enhanced the capabilities of DNA adductomics. mdpi.com The development of high-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in determining the elemental composition of adducts and their fragments, thereby increasing the specificity of identification. mdpi.com The coupling of liquid chromatography with electrospray ionization (ESI)-MS has become a dominant platform for DNA adduct analysis, capable of measuring a wide array of adducts at very low levels. mdpi.com Furthermore, the application of data-dependent and data-independent acquisition (DDA and DIA) scanning techniques, originally developed for proteomics and metabolomics, has been successfully adapted for DNA adductomics, allowing for more comprehensive screening. mdpi.com These advancements have made it possible to detect DNA adducts at levels as low as one adduct per 10¹⁰ nucleotides in human DNA. mdpi.com

Method Development for Comprehensive DNA Adduct Profiling

The evolution of DNA adductomics has been marked by the continuous development of methods to create comprehensive profiles of DNA modifications. These methods aim to identify the totality of DNA adducts in a given sample, providing insights into exposure to genotoxic agents and the resulting biological effects. nih.gov

High-Resolution Mass Spectrometry and Data Processing Pipelines

High-resolution mass spectrometry (HRMS) is a cornerstone of modern DNA adductomics, offering the accuracy needed to elucidate the chemical formulas of adducts and their fragments. mdpi.com Instruments like the Orbitrap HRMS enable the detection of adducts based on high mass accuracy in MS1 spectra and the presence of specific fragment ions in MS2 data-independent acquisition (DIA) windows. acs.org This high resolving power is crucial for differentiating between adducts with very similar masses. mdpi.com

Data processing pipelines are essential for managing and interpreting the large datasets generated by HRMS. These pipelines often involve multiple steps, including untargeted screening for potential adducts, confirmation of these adducts, and quantification. nih.gov A key feature used in these pipelines is the characteristic neutral loss of the deoxyribose moiety (116.0474 amu) upon fragmentation of DNA adduct precursor ions. frontiersin.org This allows for the specific detection of nucleoside adducts from a complex biological matrix. frontiersin.org Advanced methods may employ a high-resolution/accurate-mass data-dependent approach that monitors this neutral loss and triggers subsequent MS³ data acquisition for more detailed structural information. frontiersin.orgresearchgate.net

Software Tools for Automated Adduct Identification and Quantification (e.g., nLossFinder, TraceFinder)

To improve the efficiency of data analysis, specialized software tools have been developed. diva-portal.orgsu.senLossFinder is an open-source graphical user interface (GUI) program designed for the non-targeted detection of DNA adducts. acs.orgsu.se It operates by tracking the characteristic neutral loss of deoxyribose from the tandem mass spectrometry data of nucleoside adducts. su.se This automated approach significantly reduces processing time and increases the number of detectable adducts compared to manual analysis. su.se For instance, in one study on amphipod DNA, nLossFinder identified over 150 putative adducts, a substantial increase from the 18 found through manual methods. su.se

Following initial detection with tools like nLossFinder, software such as TraceFinder is used for the confirmation and quantification of the identified adducts. nih.govdiva-portal.org TraceFinder evaluates the data based on high mass accuracy and the presence of fragment ions at corresponding retention times. nih.govacs.org This two-step process, combining nLossFinder for screening and TraceFinder for confirmation and quantification, provides a robust workflow for comprehensive DNA adduct profiling. nih.govacs.org

Simultaneous Analysis of DNA and RNA Adducts

A significant advancement in adductomics is the development of methods for the simultaneous analysis of both DNA and RNA adducts in a single run. acs.orgdiva-portal.orgresearchgate.net This approach utilizes high-resolution mass spectrometry (HRMS) with full scan and data-independent acquisition (DIA). acs.org The key to distinguishing between DNA and RNA adducts lies in their different neutral loss patterns during fragmentation: DNA adducts lose a deoxyribose (dR) moiety (116.0473 Da), while RNA adducts lose a ribose (R) moiety (132.0423 Da). acs.org

Software like nLossFinder has been adapted to screen for both types of adducts by programming it to detect both characteristic neutral losses. diva-portal.org This simultaneous analysis has been successfully applied to study nucleic acid damage in various organisms, including human cell lines exposed to benzo[a]pyrene (B130552) and Baltic amphipods. acs.orgfrontiersin.orgnih.gov In benzo[a]pyrene-exposed Hep G2 cells, analogous forms of damage were observed in both DNA and RNA, confirming the utility of this integrated approach. researchgate.netfrontiersin.org This methodology not only streamlines the analytical process but also provides a more complete picture of the impact of genotoxic compounds on cellular nucleic acids. nih.gov

B(a)P-N(2)-Gua as a Molecular Biomarker for Carcinogen Exposure and Early Biological Effect

The DNA adduct (+)-anti-B[a]P-N(2)-Gua, formed from the reaction of a diol epoxide metabolite of benzo[a]pyrene (B(a)P) with deoxyguanosine, is a critical molecular biomarker. nih.govresearchgate.net Its presence in tissues provides direct evidence of exposure to B(a)P and represents an early biological effect of this exposure. nih.gov B(a)P is a ubiquitous environmental pollutant, and its carcinogenicity is primarily attributed to the formation of such DNA adducts, which can lead to mutations in crucial genes. nih.gov

The detection of this compound in human tissues, such as the lungs, serves as a dosimeter of biologically effective exposure to B(a)P. nih.gov Ultrasensitive LC-MS/MS methods have been developed with limits of detection as low as one adduct per 10¹¹ nucleotides, enabling the quantification of these adducts in human samples from both smokers and non-smokers. nih.gov Studies in marine mussels have also demonstrated a dose-dependent increase in B[a]P-related DNA adducts in response to B[a]P exposure, further validating their use as biomarkers of exposure and effect. researchgate.net

Correlation with Molecular Pathways and Downstream Biological Endpoints

The formation of this compound is an initiating event that can trigger a cascade of downstream biological processes. The presence of this bulky adduct in the DNA can disrupt normal cellular functions, such as DNA replication and transcription, and if not repaired, can lead to mutations. These mutations are often targeted events, influenced by the initial pattern of DNA damage. uvic.ca

Research has shown that B(a)P-induced mutations frequently occur at GC base pairs, the site of this compound formation. uvic.ca The persistence of these adducts can activate DNA damage response pathways and, in some cases, lead to apoptosis. However, if the cell survives with the adduct-induced mutation, it can contribute to the multi-step process of carcinogenesis. The quantification of this compound, therefore, not only indicates exposure but also provides a measure of the pro-mutagenic damage that can drive the development of cancer.

Research Findings on this compound Detection

Study FocusOrganism/Cell LineKey FindingDetection MethodReference
Ultrasensitive DetectionHuman LungDetected this compound in both smokers and non-smokers at levels of 3.1 and 1.3 adducts per 10¹¹ nucleotides, respectively.LC-ESI-MS/MS with HRAM nih.gov
Simultaneous AdductomicsHep G2 CellsConfirmed analogous B[a]P-derived adducts in both DNA and RNA, supporting the validity of the adductomics approach.LC/ESI-MS/MS and LC-HRMS frontiersin.org
Biomarker in Marine EnvironmentMussels (Mytilus galloprovincialis)Observed a significant dose-dependent increase in B[a]P-related DNA adducts with exposure.Not specified in abstract researchgate.net
Adduct StabilityIn vitro (double-stranded DNA)The (+)-anti-B[a]P-N-2-Gua adduct can be unstable in double-stranded DNA, leading to hydrolysis.Not specified in abstract researchgate.net

Influence of Metabolic and Repair Capacities on Adduct Levels

The level of deoxyguanosine adducts, such as (+)-trans-B[a]P-N(2)-dG, within a cell is not solely dependent on exposure to the parent compound, benzo[a]pyrene (B[a]P). It is the result of a dynamic interplay between metabolic activation, which forms the reactive intermediates, and DNA repair mechanisms, which remove the resulting damage.

The metabolic activation of B(a)P to its ultimate carcinogenic form, (+)-7R,8S-diol 9S,10R-epoxide ((+)-anti-BPDE), is a critical prerequisite for the formation of this compound. nih.gov This process is primarily carried out by cytochrome P450 enzymes. nih.gov The capacity for this metabolic activation can vary significantly between different species, strains, tissues, and even cell types, leading to differing levels of adduct formation. nih.gov For instance, studies have shown that species more efficient at the metabolic oxidation of compounds like B(a)P are more susceptible to its carcinogenic effects, a susceptibility linked to higher adduct formation. nih.gov The ratio of different adducts can also be influenced by metabolism; for example, the ratio of methyl to ethyl DNA adducts from N-nitrosomethylethylamine (NMEA) was found to vary in different rat tissues, potentially explaining the carcinogen's organ specificity. nih.gov

Once formed, the persistence of this compound adducts is determined by the cell's DNA repair capacity. researchgate.net The primary mechanism for removing bulky adducts like this compound is the nucleotide excision repair (NER) pathway. acs.org The efficiency of NER can be influenced by the specific stereochemistry and conformation of the adduct. nih.govacs.org Adducts that are positioned in the minor groove of the DNA helix, such as the (+)-trans-B[a]P-N(2)-dG adduct, are repaired less efficiently than intercalated adducts like the (+)-cis-B[a]P-N(2)-dG isomer. nih.govacs.org This difference in repair efficiency means that even if formed less predominantly, a more poorly repaired adduct can persist longer in the genome, increasing the likelihood of causing mutations. nih.govdoi.org

The DNA sequence context surrounding the adduct can also create "coldspots" for DNA repair, contributing to mutational hotspots. oup.com The conformation of the this compound adduct can adopt different forms depending on its location in the DNA, which in turn affects its recognition by repair enzymes and its mutagenic potential. nih.gov

Table 1: Influence of Stereochemistry on Human Nucleotide Excision Repair (NER) Efficiency for B[a]PDE-N²–dG Adducts This table illustrates the relative efficiency of the NER system in human cell extracts to incise, or cut out, different stereoisomers of B[a]PDE-N²–dG.

Adduct StereoisomerConformation in DNA DuplexRelative NER Efficiency (%)Reference
(+)-cis-B[a]PDE-N²–dGBase-displaced intercalation100 acs.org
(−)-cis-B[a]PDE-N²–dGBase-displaced intercalation100 acs.org
(+)-trans-B[a]PDE-N²–dGMinor groove alignment~20 acs.org
(−)-trans-B[a]PDE-N²–dGMinor groove alignment~20 acs.org

Future Directions and Challenges in this compound Adductomics

The field of DNA adductomics, which aims to comprehensively identify and quantify all DNA modifications in a genome, is rapidly evolving but faces significant hurdles. oup.comdiva-portal.org

Future Directions: A promising future direction is the advancement from targeted to untargeted adductomics. oup.com While targeted approaches measuring known adducts like this compound are well-established, untargeted screening using high-resolution mass spectrometry (HRMS) allows for the discovery of novel or unexpected adducts in a single analysis. oup.comnih.gov This can provide a more complete picture of the DNA damage landscape (the "adductome"). diva-portal.org

Methodological advancements are key to this progression. The development of new data-independent acquisition (DIA) methods in mass spectrometry and sophisticated bioinformatics software are improving the ability to automatically process complex data and identify adducts. diva-portal.orgnih.gov Furthermore, emerging single-molecule sequencing technologies, such as nanopore sequencing, hold the potential to detect DNA modifications like this compound directly on native DNA strands, providing information on their precise genomic location. oup.comoup.com

Integrating adductomic data with other 'omics' fields, such as genomics and transcriptomics, will be crucial. oup.com This integration can help elucidate the functional consequences of specific adducts, linking the presence of this compound to specific mutational signatures observed in cancer genomes and enhancing our understanding of carcinogenesis. nih.govoup.com

Challenges: Despite these advances, several challenges remain. A primary difficulty is the extremely low abundance of DNA adducts in biological samples from human exposure, often existing at levels of one adduct per 10⁷ to 10⁹ normal nucleotides. nih.gov This necessitates highly sensitive and selective analytical methods. researchgate.net

The sheer complexity of the adductome presents another challenge. The genome contains a vast array of modifications, including endogenous adducts from normal cellular processes and damage from a multitude of environmental exposures. oup.comdiva-portal.org Distinguishing this compound from this complex background and identifying its specific contribution to disease risk is a significant analytical and interpretive hurdle. oup.comnih.gov

Finally, there is a need for improved bioinformatics tools and standardized workflows for adductomic data analysis. diva-portal.orgnih.gov Current software, often adapted from proteomics or metabolomics, is not always reliable for detecting the low-abundance signals characteristic of DNA adducts. nih.gov Developing new algorithms specifically for adductomics is essential to move the field forward and realize its potential as a powerful tool in molecular epidemiology and cancer research. nih.govmdpi.com

Table 2: Key Challenges and Future Approaches in this compound Adductomics

ChallengeDescriptionFuture Approach / Potential SolutionReference
Low Adduct AbundanceAdducts like this compound are present in very small quantities in biological samples, making detection difficult.Development of ultra-sensitive mass spectrometry techniques (e.g., HRMS) and improved sample preparation. nih.govresearchgate.net
Adductome ComplexityDistinguishing specific exogenous adducts from a complex background of endogenous damage and other modifications.Untargeted adductomics to map the entire landscape; integration with exposure data to identify specific signatures. oup.comdiva-portal.org
Data Analysis and BioinformaticsLack of dedicated software and standardized workflows for reliably identifying and quantifying adducts from complex datasets.Creation of novel algorithms and specialized software for automated adduct detection and analysis. nih.gov
Linking Adducts to OutcomesDifficulty in definitively linking the presence of a specific adduct to downstream biological effects like mutations and disease.Integration of adductomics with genomics and long-read sequencing to correlate adduct locations with mutational hotspots. nih.govoup.com

Synthesis and Future Directions in B a P N 2 Gua Adduct Research

Integrated Approaches: Combining Structural, Toxicological, and Adductomics Data

A comprehensive understanding of the role of B(a)P-N(2)-Gua in carcinogenesis necessitates an integrated approach that combines data from structural biology, toxicology, and the burgeoning field of adductomics.

Structural studies have been pivotal in elucidating the conformational perturbations that this compound adducts induce in the DNA double helix. nih.govoup.com The bulky benzo[a]pyrene (B130552) moiety attached to the guanine (B1146940) base can cause significant distortions, which in turn affect DNA replication and repair processes. oup.com Nuclear Magnetic Resonance (NMR) and X-ray crystallography have revealed that the adduct can adopt multiple conformations within the DNA structure, influencing its mutagenic potential. scispace.com

Toxicological research provides insights into the adverse effects of B(a)P exposure, with cancer being the most significant endpoint. epa.gov Studies in animal models have demonstrated a correlation between the levels of B(a)P-DNA adducts in target tissues and tumor formation. epa.govnih.gov Toxicological profiles help to establish dose-response relationships and identify organs most susceptible to B(a)P-induced carcinogenesis. epa.gov

Adductomics , a field analogous to proteomics and genomics, aims to comprehensively identify and quantify all DNA adducts in a given biological sample. ptbioch.edu.placs.org This approach utilizes sensitive analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS), to screen for a wide range of DNA modifications. acs.orgfrontiersin.org Adductomics allows for the simultaneous detection of this compound and other adducts, providing a more complete picture of the DNA damage landscape following B(a)P exposure. acs.orgfigshare.com

The integration of these three pillars of research offers a powerful strategy for understanding the complete pathway from exposure to disease. For instance, by correlating specific structural conformations of the this compound adduct with its toxicological outcomes and its prevalence as measured by adductomics, researchers can better predict cancer risk and develop targeted prevention strategies. nih.gov

Research ApproachKey Contributions to this compound UnderstandingRelevant Research Findings
Structural Biology Elucidation of 3D structure and conformational changes in DNA.This compound adducts cause significant distortion of the DNA helix. nih.govoup.com Multiple conformations of the adduct can exist, impacting its biological consequences. scispace.com
Toxicology Assessment of adverse health effects and cancer risk.B(a)P is a potent carcinogen, and its toxicity is linked to the formation of DNA adducts. epa.govnih.gov Dose-response relationships have been established in animal models. epa.gov
Adductomics Comprehensive detection and quantification of DNA adducts.LC-MS-based methods allow for sensitive and specific measurement of this compound in human tissues. acs.orgfrontiersin.org Enables the study of the entire spectrum of DNA damage from B(a)P. figshare.com

Identification of Knowledge Gaps and Promising Research Avenues

Despite decades of research, significant knowledge gaps remain in our understanding of this compound adducts. Addressing these gaps through innovative research is crucial for advancing the field.

One major challenge is to fully understand the link between the formation of a specific adduct and the subsequent mutational events that drive carcinogenesis. oup.com While this compound is known to be mutagenic, the precise factors that determine the type and frequency of mutations it induces are not fully elucidated. scispace.comoup.com The influence of the local DNA sequence context on the mutagenic outcome of the adduct is an area that warrants further investigation. oup.com

Another gap lies in the development of more sensitive and high-throughput methods for adduct detection, particularly for large-scale epidemiological studies. acs.orgpsu.edu While current methods are powerful, they can be resource-intensive. Future research should focus on developing more streamlined and cost-effective approaches to facilitate the use of this compound as a biomarker in human population studies. psu.edu

The interplay between adduct formation and DNA repair pathways is also an area ripe for further exploration. While it is known that nucleotide excision repair (NER) can remove bulky adducts like this compound, the efficiency of this repair can vary depending on the adduct's conformation and the surrounding DNA sequence. nih.gov A deeper understanding of these repair processes could lead to new strategies for cancer prevention.

Promising Research Avenues:

Single-cell adductomics: Developing methods to measure this compound at the single-cell level to understand cellular heterogeneity in DNA damage and repair.

Multi-omics integration: Combining adductomics data with genomics, transcriptomics, and proteomics to build comprehensive models of B(a)P-induced carcinogenesis.

Advanced computational modeling: Using computational approaches to predict the structural and energetic consequences of this compound formation in different DNA sequences and to model its interaction with DNA polymerases and repair enzymes.

Epidemiological studies with robust biomarker data: Conducting large-scale, prospective epidemiological studies that incorporate precise measurements of this compound to strengthen the association between adduct levels and cancer risk in humans. psu.edu

Knowledge GapPromising Research AvenuePotential Impact
Adduct-to-mutation spectrumInvestigating the influence of DNA sequence context on mutagenesis. oup.comImproved prediction of mutational hotspots and cancer driver mutations.
High-throughput adduct analysisDevelopment of more efficient and cost-effective detection methods. acs.orgpsu.eduFacilitation of large-scale epidemiological and biomonitoring studies.
Adduct-repair dynamicsElucidating the factors that influence the efficiency of NER of this compound. nih.govIdentification of individuals with reduced repair capacity and development of targeted interventions.

Broader Implications for Understanding Carcinogen-DNA Interactions

The study of this compound has far-reaching implications that extend beyond this single adduct and carcinogen. It serves as a paradigm for understanding the fundamental mechanisms by which chemical carcinogens interact with the genome to initiate cancer.

The research on this compound has been instrumental in establishing the concept of "biologically effective dose," which refers to the amount of a carcinogen that has reached its target macromolecule, in this case, DNA. nih.gov This concept is crucial for risk assessment, as it provides a more accurate measure of exposure-related risk than simply measuring the external dose of the carcinogen.

Furthermore, the identification and quantification of this compound in human tissues has solidified its role as a valuable biomarker of exposure and potential cancer risk. psu.edumdpi.com The presence of this adduct in tissues such as the lung provides direct evidence of exposure to B(a)P and the metabolic activation of this carcinogen. researchgate.net This has significant implications for public health, as it allows for the identification of at-risk populations and the evaluation of the effectiveness of interventions aimed at reducing exposure. nih.gov

The detailed structural and mechanistic studies of this compound have also provided a framework for investigating other carcinogen-DNA adducts. The principles learned from how this bulky adduct distorts DNA, evades or is repaired by cellular machinery, and ultimately leads to mutations can be applied to a wide range of other DNA-damaging agents. oup.comnih.gov

Q & A

Q. What strategies mitigate bias when interpreting contradictory data on this compound’s mechanistic role?

  • Answer :
  • Blinded analysis : Separate data generation and interpretation teams to reduce confirmation bias .
  • Systematic reviews : Synthesize evidence using PRISMA guidelines to assess study quality and heterogeneity .
  • Mechanistic validation : Use CRISPR-based models to knockout suspected molecular targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.